molecular formula C15H19NO5 B1585417 2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester CAS No. 83507-70-4

2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester

Cat. No. B1585417
CAS RN: 83507-70-4
M. Wt: 293.31 g/mol
InChI Key: JBQNXIFJGSBDQB-UHFFFAOYSA-N
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Description

“2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester” is a chemical compound with the IUPAC name diethyl 2-[(4-methoxyanilino)methylene]malonate . It has a molecular weight of 293.32 and its InChI code is 1S/C15H19NO5/c1-4-20-14(17)13(15(18)21-5-2)10-16-11-6-8-12(19-3)9-7-11/h6-10,16H,4-5H2,1-3H3 .


Synthesis Analysis

The synthesis of this compound involves the addition of p-anisidine to diethyl ethoxymethylenemalonate at 14° C . The reaction mass is not cooled during the addition, and the temperature reaches 59° C by the end of the addition . The reaction medium is then heated to 90-95° C and kept at this temperature for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H19NO5 . The InChI key for this compound is JBQNXIFJGSBDQB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures .


Physical And Chemical Properties Analysis

This compound has a boiling point of 371.6ºC at 760 mmHg and a density of 1.178g/cm3 . It is stored at room temperature .

properties

IUPAC Name

diethyl 2-[(4-methoxyanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-20-14(17)13(15(18)21-5-2)10-16-11-6-8-12(19-3)9-7-11/h6-10,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQNXIFJGSBDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347203
Record name Diethyl [(4-methoxyanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester

CAS RN

83507-70-4
Record name 2-[(4-Methoxy-phenylamino)-methylene]-malonic acid diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83507-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(4-methoxyanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminoanisole (50 g, 0.406 mol) in EtOH (500 mL) was added diethyl ethoxymethylenemalonate (81 mL, 0.406 mol). The reaction solution was refluxed for 4 h; LCMS showed complete reaction. The reaction solution was concentrated under reduced pressure to give the desired product (118 g, 100%) as a crystalline solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

3.5 kg of p-anisidine are added to 6.25 kg of diethyl ethoxymethylenemalonate at 14° C., over 85 minutes without cooling of the reaction mass. At the end of addition, the temperature has reached 59° C. The temperature is kept at 59° C. for 30 minutes, and the reaction medium is then heated to 90-95° C. and kept at this temperature for 1 hour. The ethanol formed is then removed by distillation at atmospheric pressure and then under 250 mbar. After cooling to 45° C., 8.4 kg of diethyl 2-[(4-methoxyphenylamino)methylene]malonate are recovered in the form of a brown viscous oil, with a quantitative yield.
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
6.25 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4methoxyaniline (28.3 g, 0.230 mol) in diethyl ethoxymethylene-malonate (46.0 mL, 0.230 mol) was allowed to stir at rt for 16 h. Removal of solvent gave diethyl ([(4-methoxyphenyl)aniino]methylenelmalonate. LCMS: (FA) ES+ 294.2.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a flask maintained under reduce pressure, p-methoxyaniline (35.1 g, 280 mmol) and diethyl 2-(methoxymethylene)malonate (73.97 g, 340 mmol) were stirred at 100° C. for two h. The crude mixture was used without further purification.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
73.97 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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